molecular formula C7H16ClNO2S B1431196 2-(Methanesulfonylmethyl)piperidine hydrochloride CAS No. 1820607-94-0

2-(Methanesulfonylmethyl)piperidine hydrochloride

Cat. No.: B1431196
CAS No.: 1820607-94-0
M. Wt: 213.73 g/mol
InChI Key: WQLOKYYAHATMDF-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)piperidine hydrochloride is an organic compound with the molecular formula C7H16ClNO2S. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylmethyl)piperidine hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(Methanesulfonylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methanesulfonylmethyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methanesulfonylmethyl)pyrrolidine hydrochloride
  • 2-(Methanesulfonylmethyl)morpholine hydrochloride
  • 2-(Methanesulfonylmethyl)piperazine hydrochloride

Uniqueness

2-(Methanesulfonylmethyl)piperidine hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

IUPAC Name

2-(methylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLOKYYAHATMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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